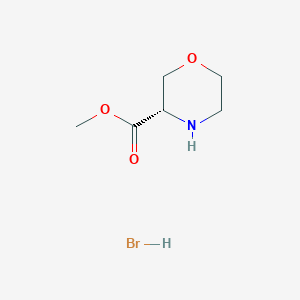

(S)-Methyl morpholine-3-carboxylate hydrobromide

Beschreibung

Systematic Nomenclature and CAS Registry Analysis

The compound (S)-methyl morpholine-3-carboxylate hydrobromide is systematically named according to IUPAC guidelines as methyl (3S)-morpholine-3-carboxylate hydrobromide. Its CAS Registry Number, 1041173-28-7 , uniquely identifies this enantiomer in chemical databases. The CAS registry entry consolidates structural, synthetic, and commercial information, distinguishing it from stereoisomers such as the (R)-enantiomer (CAS 1187929-55-0). Systematic naming reflects the morpholine ring’s substitution pattern, with the carboxylate ester at position 3 and the (S)-configuration explicitly defined.

| Nomenclature Parameter | Detail |

|---|---|

| IUPAC Name | methyl (3S)-morpholine-3-carboxylate hydrobromide |

| CAS Registry Number | 1041173-28-7 |

| Common Synonyms | (S)-Methyl morpholine-3-carboxylate HBr; MFCD09910333 |

Molecular Formula and Stereochemical Configuration

The molecular formula C₆H₁₂BrNO₃ confirms the compound’s composition, with a molar mass of 226.07 g/mol . The (S)-configuration at the morpholine ring’s third position is critical for its stereochemical identity. The SMILES notation COC(=O)[C@@H]1COCCN1.Br encodes the spatial arrangement, highlighting the ester group’s orientation relative to the heterocyclic nitrogen.

Key Structural Features :

- Morpholine core : A six-membered ring with one nitrogen and one oxygen atom.

- Ester functional group : Methyl carboxylate at position 3, contributing to polarity and reactivity.

- Hydrobromide salt : The bromide counterion stabilizes the protonated morpholine nitrogen, enhancing crystallinity.

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific enantiomer remain unreported in public databases, analogous structures provide insights. The morpholine ring typically adopts a chair conformation , minimizing steric strain. The ester group’s orientation influences hydrogen bonding with the hydrobromic acid, as seen in related hydrochlorides (e.g., CID 42614243).

Comparative Analysis of Enantiomeric Forms (S vs R Configurations)

The (S)- and (R)-enantiomers exhibit distinct physicochemical and synthetic profiles:

The enantiomers’ divergent biological activities underscore the importance of stereochemical control in pharmaceutical synthesis. For instance, the (S)-enantiomer may serve as a precursor to neuromodulators or kinase inhibitors, whereas the (R)-form has fewer documented applications.

Eigenschaften

IUPAC Name |

methyl (3S)-morpholine-3-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDFSPIEPWHLIF-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743908 | |

| Record name | Methyl (3S)-morpholine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041173-28-7 | |

| Record name | Methyl (3S)-morpholine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl morpholine-3-carboxylate hydrobromide typically involves the reaction of (S)-methyl morpholine-3-carboxylate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as crystallization or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The morpholine nitrogen serves as a nucleophilic center, enabling reactions with electrophiles under mild conditions.

Key reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl 6-chloro-5-nitronicotinate) in THF under reflux with K₂CO₃ to form N-alkylated morpholine derivatives .

-

Arylsulfonation : Combines with tosyl chloride (TsCl) in CH₂Cl₂ using triethylamine to yield 4-tosyl-morpholine-3-carboxylate derivatives .

Mechanistic insights:

-

The reaction proceeds via an Sₙ2 mechanism, with the nitrogen attacking electrophilic carbons.

-

Steric hindrance from the methyl ester group slightly reduces reaction rates compared to unsubstituted morpholine.

Oxidation and Reduction

The compound participates in redox reactions targeting its ester and morpholine moieties.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Morpholine-3-carboxylic acid | 85% | |

| Reduction | H₂/Pt, NH₄VO₃, DCM, 140 psi | Amine-functionalized morpholine | 60% |

Notable findings:

-

Oxidation of the ester group to carboxylic acid requires strong acidic conditions to prevent ring degradation.

-

Catalytic hydrogenation selectively reduces nitro groups in coupled aryl systems without affecting the morpholine ring .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or exchange under controlled conditions.

Hydrolysis pathways:

-

Acidic : HBr (aqueous) at 80°C cleaves the ester to yield morpholine-3-carboxylic acid hydrobromide.

-

Basic : NaOH/EtOH at 25°C produces the carboxylate salt, which is acidified to the free acid.

Transesterification :

-

Reacts with ethanol in HCl to form ethyl morpholine-3-carboxylate, though yields are lower (≤50%) due to steric constraints .

Stereochemical Influence on Reactivity

The (S)-configuration at C3 impacts reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(S)-Methyl morpholine-3-carboxylate hydrobromide possesses a unique stereochemical configuration that influences its reactivity and biological interactions. It is characterized by a methyl ester and a carboxylic acid functional group, contributing to its versatility in chemical reactions. The molecular formula is .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it a precursor for synthesizing more complex molecules. Common reactions include:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Interacting with amines to produce amides.

- Cyclization : Facilitating the formation of cyclic structures through ring closure reactions.

These reactions are crucial for developing new compounds with potential pharmaceutical applications .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activity. Its derivatives have shown potential therapeutic effects, including:

- Antidepressant Activity : Compounds derived from this compound may act as inhibitors of norepinephrine and serotonin transporters, similar to established antidepressants like fluoxetine and atomoxetine .

- Pain Management : Research indicates that this compound could be useful in developing treatments for conditions such as fibromyalgia and other pain disorders due to its action on monoamine transporters .

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound has potential applications in treating ADHD through its influence on norepinephrine reuptake inhibition .

Wirkmechanismus

The mechanism of action of (S)-Methyl morpholine-3-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Salt Forms

The compound is compared to six key analogs (Table 1), focusing on salt forms, ester groups, and substituents:

Table 1: Structural Analogs of (S)-Methyl Morpholine-3-Carboxylate Hydrobromide

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Ester Group | Substituents |

|---|---|---|---|---|---|---|

| This compound | 1041173-28-7 | C₆H₁₂BrNO₃ | ~225.9 | Hydrobromide | Methyl | None |

| (S)-Methyl morpholine-3-carboxylate hydrochloride | 1447972-26-0 | C₆H₁₂ClNO₃ | 181.62 | Hydrochloride | Methyl | None |

| (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4 | C₇H₁₄ClNO₃ | ~195.65 | Hydrochloride | Ethyl | None |

| (S)-Morpholine-3-carboxylic acid hydrochloride | 1187929-04-9 | C₅H₁₀ClNO₃ | 167.59 | Hydrochloride | None (acid) | None |

| (S)-METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE | 947729-86-4 | C₈H₁₅NO₃ | 173.21 | Free base | Methyl | 6,6-Dimethyl morpholine |

Key Observations :

- Salt Form : Hydrobromide salts (e.g., target compound) have higher molecular weights than hydrochlorides due to bromine’s larger atomic mass . Hydrobromides may also exhibit distinct solubility profiles; for example, Eletriptan HBr is highly water-soluble .

- Substituents : The 6,6-dimethyl morpholine derivative (CAS 947729-86-4) introduces steric hindrance, which could affect conformational flexibility and binding interactions .

Physicochemical Properties

Table 2: Physicochemical Properties Comparison

Key Observations :

- Solubility : Hydrobromide and hydrochloride salts generally exhibit high water solubility, while free bases (e.g., 6,6-dimethyl derivative) may require specific storage conditions to prevent degradation .

- Storage : The 6,6-dimethyl analog requires refrigeration, unlike the hydrobromide/hydrochloride salts, which are stable at room temperature .

Enantiomeric and Functional Group Variations

- Enantiomers : The (S)-enantiomer of morpholine-3-carboxylic acid hydrochloride (CAS 1187929-04-9) and its (R)-counterpart (CAS 1187928-88-6) highlight the role of chirality in biological activity. Enantiomers can differ in pharmacokinetics and receptor binding .

- Functional Groups : Carboxylic acid analogs (e.g., CAS 1187929-04-9) lack ester groups, increasing polarity but reducing susceptibility to esterase-mediated hydrolysis .

Biologische Aktivität

(S)-Methyl morpholine-3-carboxylate hydrobromide is a chiral compound with significant implications in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C6H11BrN2O3

- CAS Number : 1041173-28-7

- Functional Groups : Contains a methyl ester and a carboxylic acid functional group, contributing to its reactivity and interaction with biological targets.

The unique stereochemical configuration of this compound significantly influences its biological interactions, making it a valuable precursor for various biologically active molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to modulate receptor activity, which is crucial for its therapeutic effects. Its derivatives have been investigated for potential applications in treating various conditions, including cancer and infectious diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance, benzofuran-based derivatives containing a morpholino group showed significant antiproliferative activity against non-small cell lung carcinoma cell lines A549 and NCI-H23, with IC50 values ranging from 0.49 µM to 68.9 µM . The most potent compounds demonstrated effects comparable to established chemotherapy agents such as staurosporine.

Comparative Analysis of Related Compounds

Table 1 summarizes the biological activities and key features of compounds structurally related to this compound.

| Compound Name | CAS Number | Key Features | IC50 (µM) |

|---|---|---|---|

| Methyl morpholine-3-carboxylate hydrochloride | 1214686-81-3 | Hydrochloride salt form; similar applications | Not specified |

| Morpholine-4-carboxylic acid hydrochloride | 1187928-88-6 | Different position of carboxylic acid; organic synthesis | Not specified |

| N-Methylmorpholine-3-carboxylic acid hydrochloride | 1434126-90-5 | Methylated nitrogen; alters biological activity | Not specified |

| Benzofuran derivatives with morpholino groups | Various | Enhanced cytotoxicity against A549 and NCI-H23 | 0.49–68.9 |

Study on Anticancer Activity

A recent study focused on the synthesis and evaluation of benzofuran derivatives containing the morpholino group. The results indicated that these compounds effectively inhibited cell growth in A549 and NCI-H23 cell lines, with the most active compound exhibiting an IC50 comparable to staurosporine . The mechanism involved cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of these derivatives in cancer treatment.

Investigation of Antibacterial Properties

While primarily noted for anticancer activity, this compound may also exhibit antibacterial properties. Related compounds have shown efficacy against resistant bacterial strains such as MRSA and VRE, suggesting that further exploration could yield valuable insights into its potential as an antibacterial agent .

Q & A

Q. Basic Research Focus

Reference standards : Cross-check with certified materials (e.g., USP morpholine derivatives) .

Solvent effects : Record NMR in multiple solvents (CDCl3 for lipophilic regions, D2O for salt forms) .

Advanced techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.